molecular formula C43H73N5O7S B561105 methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate CAS No. 19729-26-1

methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate

Cat. No.: B561105
CAS No.: 19729-26-1
M. Wt: 804.145
InChI Key: BAJSCRKNYYYPLM-FSEITFBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a decanoyl group attached to a peptide sequence, which includes cysteine, phenylalanine, leucine, and glycine, with a methoxy group at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The decanoyl group is introduced through acylation, and the methoxy group is added at the final step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of large-scale HPLC systems further aids in the purification process, making it feasible to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the cysteine residue.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential as a cell-penetrating peptide, facilitating the delivery of therapeutic molecules into cells.

    Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the development of novel biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate involves its interaction with cellular membranes, enhancing the uptake of conjugated molecules. The decanoyl group increases the hydrophobicity of the peptide, facilitating its insertion into lipid bilayers. The cysteine residue can form disulfide bonds with intracellular proteins, aiding in the release of the conjugated molecule within the cell.

Comparison with Similar Compounds

Similar Compounds

    Deca-r8-PNA: A peptide nucleic acid conjugate with similar cell-penetrating properties.

    r8-PNA: Another peptide nucleic acid conjugate used for enhancing cellular uptake.

Uniqueness

Decanoyl-Cys(Unk)-Phe-Leu-Gly-OMe is unique due to its specific peptide sequence and the presence of the decanoyl group, which enhances its hydrophobicity and cell-penetrating ability. This combination of features makes it particularly effective for applications in drug delivery and molecular biology research.

Properties

CAS No.

19729-26-1

Molecular Formula

C43H73N5O7S

Molecular Weight

804.145

IUPAC Name

methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate

InChI

InChI=1S/C43H73N5O7S/c1-6-8-10-12-14-16-21-25-38(49)44-27-28-56-32-37(46-39(50)26-22-17-15-13-11-9-7-2)43(54)48-36(30-34-23-19-18-20-24-34)42(53)47-35(29-33(3)4)41(52)45-31-40(51)55-5/h18-20,23-24,33,35-37H,6-17,21-22,25-32H2,1-5H3,(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,48,54)/t35-,36-,37-/m0/s1

InChI Key

BAJSCRKNYYYPLM-FSEITFBQSA-N

SMILES

CCCCCCCCCC(=O)NCCSCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)NC(=O)CCCCCCCCC

Synonyms

3-[[2-(1-Oxodecylamino)ethyl]thio]-N-(1-oxodecyl)-L-Ala-L-Phe-L-Leu-Gly-OMe

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.